1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C7H9ClF2N2O2S and its molecular weight is 258.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that difluoroethylated aromatics, which this compound is a part of, are of great importance in medicinal chemistry . They often mimic the steric and electronic features of a methoxy group, making them significant for drug design .
Mode of Action
It’s known that the introduction of a difluoroethyl group onto aromatic rings often results in dramatic changes in physical, chemical, and biological properties . This could suggest that the compound interacts with its targets by introducing a difluoroethyl group, leading to changes in the target’s properties and functions.
Biochemical Pathways
It’s known that the introduction of a difluoroethyl group onto aromatic rings can lead to significant changes in biological properties . This suggests that the compound could affect various biochemical pathways, leading to downstream effects that contribute to its overall action.
Pharmacokinetics
The presence of a difluoroethyl group could potentially influence these properties, as difluoroethylated aromatics are known to have significant impacts on physical, chemical, and biological properties .
Result of Action
It’s known that the introduction of a difluoroethyl group onto aromatic rings can lead to significant changes in biological properties . This suggests that the compound could have various molecular and cellular effects, depending on its specific targets and mode of action.
Action Environment
It’s known that the properties of difluoroethylated aromatics can be influenced by various factors . Therefore, it’s possible that environmental factors could also influence the action, efficacy, and stability of this compound.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3,5-dimethylpyrazole-4-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2N2O2S/c1-4-7(15(8,13)14)5(2)12(11-4)3-6(9)10/h6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAOVLJJGFIXBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)F)C)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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